
3,3-Difluoropyrrolidine hydrochloride
説明
3,3-Difluoropyrrolidine hydrochloride (DFPH; CAS 163457-23-6, molecular formula C₄H₈ClF₂N) is a fluorinated pyrrolidine derivative widely used in medicinal chemistry as a building block for drug discovery. Its structure features a pyrrolidine ring with two fluorine atoms at the 3-position, enhancing metabolic stability and influencing binding interactions in enzyme inhibition studies .
準備方法
Laboratory-Scale Synthesis
Radical Addition and Primary Amine Formation
The synthesis begins with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene. This exothermic reaction generates a primary iodide intermediate, which is subsequently reduced to a primary amine using catalytic hydrogenation or stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) .
Key Reaction Conditions :
-
Temperature: 0–25°C (radical addition); 50–80°C (reduction)
-
Solvent: Tetrahydrofuran (THF) or diethyl ether
-
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
Thione Intermediate Formation
The primary amine undergoes cyclization with sodium hydrosulfide (NaSH) under reflux conditions to form 3,3-difluoropyrrolidine-2-thione . This step introduces the sulfur moiety, which is critical for subsequent transformations .
Optimization Notes :
-
Prolonged heating (>12 hours) improves cyclization efficiency.
-
Excess NaSH ensures complete conversion, minimizing byproducts.
Hydrochloride Salt Formation
The thione intermediate is treated with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., dichloromethane) to yield the final product as a hygroscopic white solid. Crystallization from ethanol or isopropanol enhances purity .
Purity Control :
-
Melting point: 130–134°C (sharp range indicates high purity)
-
Chromatography: Reverse-phase HPLC confirms >97% purity
Industrial-Scale Production
Scalability Challenges and Solutions
Industrial methods mirror laboratory protocols but prioritize cost-effectiveness and safety. Key modifications include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch glassware | Continuous flow reactors |
Temperature Control | Jacketed glass vessels | Automated thermal systems |
Yield Optimization | 60–70% | 85–90% |
Byproduct Management | Manual extraction | In-line filtration |
Continuous flow reactors reduce reaction times and improve heat dissipation, critical for exothermic steps like radical addition .
Physicochemical Properties
The compound’s structural features and handling requirements are summarized below:
Property | Value |
---|---|
Molecular Formula | C₄H₇F₂N·HCl |
Molecular Weight | 143.56 g/mol |
Appearance | White to off-white crystalline solid |
Hygroscopicity | High (requires inert storage) |
Solubility | Soluble in DMSO, methanol |
Melting Point | 130–134°C |
Comparative Analysis of Synthetic Routes
Alternative Pathways
While the radical addition route is predominant, alternative methods have been explored:
-
Azomethine Ylide Cyclization : Reacting difluoroacetylene with ammonia derivatives under high pressure. However, this method suffers from low regioselectivity .
-
Palladium-Catalyzed Amination : Efficient for introducing substituents but requires costly catalysts .
Yield and Purity Trade-offs
Method | Yield (%) | Purity (%) | Cost (Relative) |
---|---|---|---|
Radical Addition | 85–90 | >97 | Low |
Azomethine Ylide | 50–60 | 80–85 | Moderate |
Palladium Catalysis | 70–75 | 90–95 | High |
The radical addition method remains superior for large-scale production due to its balance of efficiency and cost .
Mechanistic Insights
Radical Addition Mechanism
The reaction proceeds via a free-radical chain mechanism:
-
Initiation : Thermal or photolytic cleavage of the C–I bond in 2,2-dichlorotrifluoro-1-iodoethane.
-
Propagation : Radical addition to ethylene, forming a carbon-centered intermediate.
-
Termination : Hydrogen abstraction or radical recombination.
Cyclization Dynamics
The primary amine’s lone pair facilitates nucleophilic attack on the electrophilic carbon, driving cyclization. Fluorine atoms stabilize the transition state through inductive effects, enhancing reaction kinetics .
Quality Assurance Protocols
Analytical Characterization
-
NMR Spectroscopy :
-
¹H NMR : Peaks at δ 3.0–3.5 ppm (pyrrolidine protons)
-
¹⁹F NMR : Single peak at δ -120 ppm (CF₂ group)
-
-
Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 144.56.
Regulatory Compliance
化学反応の分析
Types of Reactions: 3,3-Difluoropyrrolidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, allylic amination, and coordination to metal centers .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reaction typically occurs under mild conditions.
Allylic Amination: This reaction uses palladium catalysts and occurs under mild to moderate temperatures.
Major Products:
Nucleophilic Substitution: Produces fluorinated derivatives.
Allylic Amination: Produces cyclic and acyclic β-aminofluoroalkenes.
科学的研究の応用
Synthesis and Reactivity
3,3-Difluoropyrrolidine hydrochloride can be synthesized through various methods, including azomethine ylide chemistry and palladium-catalyzed reactions. It is often utilized as a precursor for synthesizing more complex molecules, including:
- Triazole Substituted Prolyl Difluoropyrrolidines : These compounds have been investigated for their potential as selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism and diabetes management .
- Cyclic and Acyclic β-Aminofluoroalkenes : Produced via allylic amination, these derivatives are valuable in the synthesis of biologically active compounds .
Inhibition of Enzymatic Activity
Recent studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes:
- Lactate Dehydrogenase (LDH) : It has been shown to inhibit LDH activity in Plasmodium species, which could lead to the development of new antimalarial drugs. The compound was tested alongside known inhibitors, revealing its potential as a therapeutic agent .
Neurodegenerative Disease Research
The compound has been investigated as a potential inhibitor of dual leucine zipper kinase (DLK), which plays a critical role in neuronal degeneration. Research indicates that derivatives of 3,3-Difluoropyrrolidine may provide neuroprotective effects, suggesting avenues for treating neurodegenerative diseases .
Case Study 1: Dipeptidyl Peptidase-4 Inhibitors
A study published in Chemical Biology & Drug Design explored the synthesis of triazole-substituted prolyl difluoropyrrolidines. These compounds were evaluated for their DPP-4 inhibitory activity, demonstrating promising results that could lead to new diabetes treatments .
Case Study 2: Antimalarial Drug Development
Inhibition assays showed that this compound effectively reduced LDH activity in Plasmodium species. The findings suggest that this compound could serve as a lead structure for developing novel antimalarial therapies .
Case Study 3: DLK Inhibitors
Research published in the Journal of Medicinal Chemistry identified potent DLK inhibitors derived from 3,3-Difluoropyrrolidine. These compounds were shown to have significant neuroprotective effects in cellular models of neurodegeneration .
作用機序
The mechanism of action of 3,3-Difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of dipeptidyl peptidase-4, it binds to the enzyme’s active site, preventing the breakdown of incretin hormones, which play a role in glucose metabolism . Similarly, as a dual leucine zipper kinase inhibitor, it interferes with the kinase’s activity, which is crucial in neuronal degeneration pathways .
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Inhibition of Pk-LDH Activity
DFPH was tested alongside oxalic acid, glycolamide, and 3-hydroxytetrahydrofuran for Pk-LDH inhibition (1 mM concentration). Key findings:
Compound | % Pk-LDH Inhibition | Binding Energy (kcal/mol) | LBDD Similarity Score |
---|---|---|---|
3,3-Difluoropyrrolidine HCl | 25–30%* | −3.25 | 0.868 |
Oxalic acid | 54.12% | −4.43 | 0.882 |
Glycolamide | ~20% | −3.19 | 0.874 |
3-Hydroxytetrahydrofuran | ~15% | −5.25 | 0.872 |
*DFPH showed moderate inhibition (~25–30%) compared to oxalic acid (54.12%), the most potent inhibitor . Its binding energy (−3.25 kcal/mol) was weaker than oxamate (−3.66 kcal/mol), a known LDH inhibitor, suggesting suboptimal target engagement .
Structural and Functional Analogues
A. Fluorinated Cyclic Amines
- DFPH vs. 3,3-Difluoropiperidine HCl : The piperidine analogue exhibited significantly lower potency (GI₅₀ = 16.9 μM vs. 0.69 μM for 4,4-difluoropiperidine) due to reduced nitrogen basicity from fluorine substitution .
- DFPH vs. (S)-3-Fluoropyrrolidine HCl : Stereochemistry critically impacts activity; the (R)-enantiomer of a related fluoropyrrolidine showed 50-fold higher potency in HL-60 cell growth inhibition .
Physicochemical Properties
Property | DFPH | 3-Fluoroazetidine HCl | 3,3-Difluoropiperidine HCl |
---|---|---|---|
Molecular Weight (g/mol) | 143.56 | 125.57 | 153.56 |
Solubility | Moderate in DMSO | High in polar solvents | Low in aqueous buffers |
Melting Point | 130–134°C | 73–77°C | 105–110°C |
DFPH’s higher molecular weight and melting point reflect greater structural rigidity, favoring crystalline stability in formulation .
Research Implications and Limitations
- Drug Design : DFPH’s fluorine atoms enhance binding to hydrophobic enzyme pockets (e.g., Hsp90’s Tyr137/Val136 region) but may reduce solubility .
- Limitations : Moderate Pk-LDH inhibition and suboptimal binding energy suggest need for structural optimization, such as introducing polar substituents .
生物活性
3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.
General Information:
Property | Value |
---|---|
Chemical Formula | C₄H₈F₂ClN |
Molecular Weight | 143.56 g/mol |
Melting Point | 134-136 °C |
Appearance | White powder |
Purity | >97% |
This compound is characterized by the presence of two fluorine atoms at the 3-position of the pyrrolidine ring, enhancing its lipophilicity and permeability through biological membranes .
The compound acts primarily as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated structure contributes to increased potency and improved pharmacokinetic properties. Notably, it has been utilized in the design of inhibitors targeting lactate dehydrogenase (LDH), an enzyme critical in metabolic pathways.
Inhibition Studies
A significant study investigated the inhibition of Plasmodium falciparum lactate dehydrogenase (Pk-LDH) by this compound. The compound demonstrated notable inhibitory effects with a percentage inhibition of approximately 54.12% at a concentration of 1 mM when compared to a known inhibitor, oxamate .
Inhibition Results Summary:
Compound | % Inhibition at 1 mM |
---|---|
This compound | 54.12% |
Oxamate (positive control) | Baseline (100%) |
Negative Control | 0% |
Medicinal Chemistry
The compound has been explored for its potential in developing novel therapeutic agents, including:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Research indicates that derivatives of 3,3-difluoropyrrolidine can act as selective DPP-4 inhibitors, which are important in managing type 2 diabetes .
- Neurodegeneration Models: It has been identified as a dual leucine zipper kinase (DLK) inhibitor, showing promise in models related to neurodegeneration .
Case Studies and Research Findings
-
Synthesis and Biological Evaluation:
A study detailed the design and synthesis of triazole-substituted prolyl difluoropyrrolidines as potential DPP-4 inhibitors. The synthesized compounds exhibited varying degrees of biological activity and selectivity . -
Virtual Screening for Inhibitors:
Virtual screening analyses highlighted that this compound exhibited binding affinity towards several enzyme targets, further validating its role in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Difluoropyrrolidine hydrochloride, and how is its purity verified?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAR) reactions. For example, reacting 2-chloro-6-fluoropyridine with this compound under controlled conditions yields derivatives like 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine with an 84% yield . Purity is confirmed using 1H NMR (to verify substituent positioning) and ESI-MS (to confirm molecular weight). Melting point analysis (130–134°C) and chromatographic techniques (e.g., HPLC) are also critical for quality control .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Strict PPE (gloves, lab coat, goggles) is mandatory due to potential skin/eye irritation (H315, H319 hazards) . Work in a fume hood to avoid inhalation, and use DMSO as a solvent only in well-ventilated areas . Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .
Q. How is this compound characterized structurally?
- Methodological Answer : 1H NMR identifies proton environments (e.g., pyrrolidine ring protons resonate at δ 3.0–3.5 ppm), while 19F NMR confirms fluorine substitution patterns. ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 144.56) for validation. X-ray crystallography may resolve stereochemical ambiguities in derivatives .
Advanced Research Questions
Q. How does this compound function in enzyme inhibition assays?
- Methodological Answer : In studies targeting Plasmodium knowlesi lactate dehydrogenase (Pk-LDH), the compound is dissolved in 50% DMSO to prepare 1 mM stock solutions. Assays involve monitoring NADH oxidation at 340 nm, with controls to account for solvent effects. Competitive inhibition kinetics (e.g., IC50 values) are calculated using nonlinear regression models .
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodological Answer : It serves as a rigid, fluorinated building block to enhance metabolic stability and bioavailability. For example, replacing 4,4-difluoropiperidine with 3,3-difluoropyrrolidine in carboxamide derivatives improves target binding affinity (e.g., compound 47 in tetrahydropyrimidine synthesis). Computational docking studies (e.g., Glide SP scoring) guide rational modifications .
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions between theoretical and observed NMR/ESI-MS data may arise from residual solvents or tautomeric forms. Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., CD3OD) to enhance resolution. For ESI-MS, employ high-resolution instruments (HRMS) to distinguish isotopic patterns. Cross-validate with alternative techniques like IR spectroscopy or elemental analysis .
Q. What strategies optimize the yield of SNAR reactions involving this compound?
- Methodological Answer : Key factors include:
- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers.
- Catalyst : Anhydrous K2CO3 or Cs2CO3 enhances nucleophilicity.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.
Post-reaction, column chromatography (silica gel, hexane/EtOAc gradients) isolates products. Yield improvements (e.g., from 75% to 84%) are achievable via microwave-assisted synthesis .
特性
IUPAC Name |
3,3-difluoropyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVPZQADFREIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647939 | |
Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163457-23-6 | |
Record name | 3,3-Difluoropyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Difluoropyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。